![molecular formula C20H20BrN3O3S B13845542 Ethyl 6-bromo-2-[(3-carbamimidoylphenyl)sulfanylmethyl]-5-hydroxy-1-methylindole-3-carboxylate](/img/structure/B13845542.png)
Ethyl 6-bromo-2-[(3-carbamimidoylphenyl)sulfanylmethyl]-5-hydroxy-1-methylindole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of RUK-P2 involves the reaction of 6-bromo-5-hydroxy-1-methylindole-3-carboxylic acid with m-carboximidamide-thiophenol in the presence of a suitable base. The reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran under reflux conditions. The product is then esterified with ethanol to yield the ethyl ester derivative .
Industrial Production Methods
Industrial production of RUK-P2 follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The final product is purified using techniques such as recrystallization or chromatography to achieve a purity of over 98%.
Chemical Reactions Analysis
Types of Reactions
RUK-P2 undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in RUK-P2 can be oxidized to form a ketone derivative.
Reduction: The nitro group can be reduced to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
RUK-P2 has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of impurities in Arbidol.
Biology: Studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the synthesis of other pharmaceutical intermediates and fine chemicals
Mechanism of Action
The mechanism of action of RUK-P2 involves its interaction with specific molecular targets and pathways. It is known to inhibit viral replication by interfering with the viral entry process. RUK-P2 binds to the viral envelope proteins, preventing the fusion of the virus with the host cell membrane. This action blocks the entry of the virus into the host cell, thereby inhibiting its replication .
Comparison with Similar Compounds
RUK-P2 is unique compared to other similar compounds due to its specific chemical structure and biological activity. Similar compounds include:
Arbidol: The parent compound from which RUK-P2 is derived. Arbidol is used as an antiviral agent.
Oseltamivir: Another antiviral agent with a different mechanism of action.
Ribavirin: An antiviral compound with a broad spectrum of activity
RUK-P2 stands out due to its specific interaction with viral envelope proteins, making it a valuable compound for further research and development in antiviral therapies.
Properties
Molecular Formula |
C20H20BrN3O3S |
|---|---|
Molecular Weight |
462.4 g/mol |
IUPAC Name |
ethyl 6-bromo-2-[(3-carbamimidoylphenyl)sulfanylmethyl]-5-hydroxy-1-methylindole-3-carboxylate |
InChI |
InChI=1S/C20H20BrN3O3S/c1-3-27-20(26)18-13-8-17(25)14(21)9-15(13)24(2)16(18)10-28-12-6-4-5-11(7-12)19(22)23/h4-9,25H,3,10H2,1-2H3,(H3,22,23) |
InChI Key |
PUDPBJXPLBAYOY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=CC(=C(C=C21)O)Br)C)CSC3=CC=CC(=C3)C(=N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(Z)-3-[4-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoic acid](/img/structure/B13845477.png)
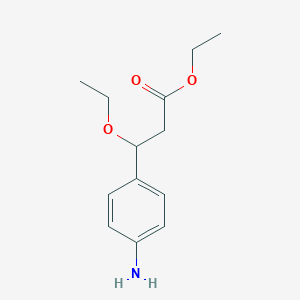
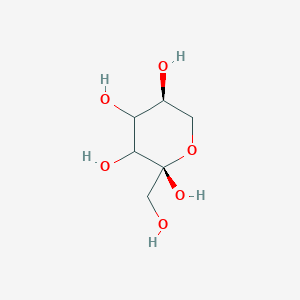
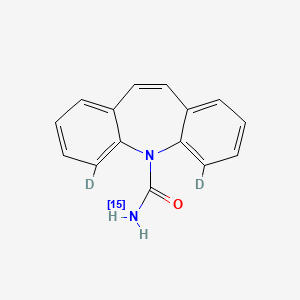
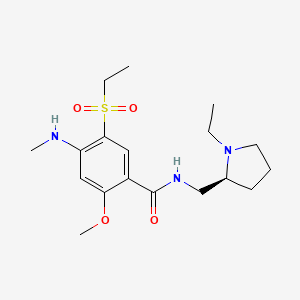
![1-[10-[2-(Dimethylamino)propyl]phenothiazin-2-yl-1-propanone-d6](/img/structure/B13845494.png)
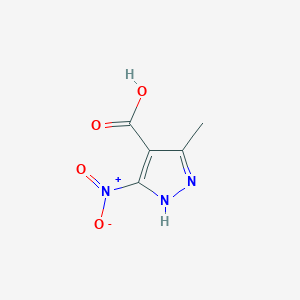

![Sodium;2-[(4-aminobenzoyl)amino]acetic acid](/img/structure/B13845505.png)
![tert-butyl N-[2-(3-methoxyphenyl)ethyl]carbamate](/img/structure/B13845515.png)
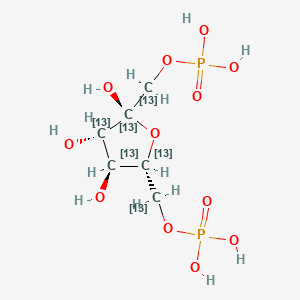
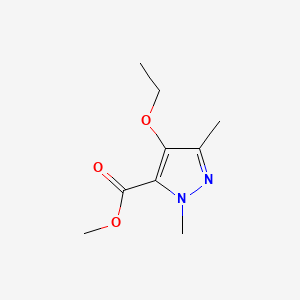
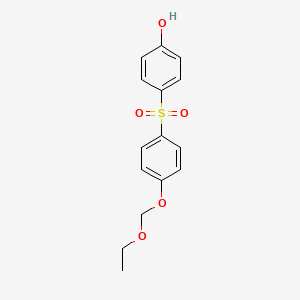
![1-[(1R,6R)-9-azabicyclo[4.2.1]non-2-en-2-yl]ethanone;(E)-but-2-enedioic acid](/img/structure/B13845534.png)
